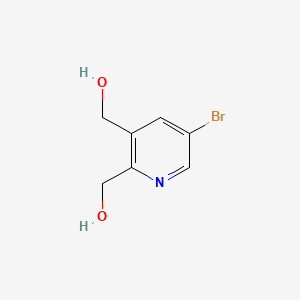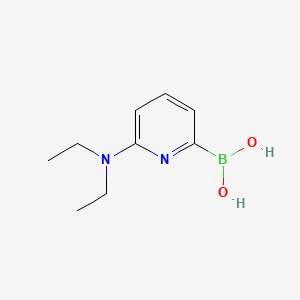
(5-Bromopyridine-2,3-diyl)dimethanol
Vue d'ensemble
Description
(5-Bromopyridine-2,3-diyl)dimethanol: is a chemical compound with the molecular formula C7H8BrNO2 and a molecular weight of 218.05 g/mol . It is characterized by the presence of a bromine atom attached to a pyridine ring, along with two hydroxymethyl groups at the 2 and 3 positions of the ring . This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromopyridine-2,3-diyl)dimethanol typically involves the reduction of dimethyl 5-bromopyridine-2,3-dicarboxylate. The reaction is carried out by adding sodium borohydride (NaBH4) to a suspension of dimethyl 5-bromopyridine-2,3-dicarboxylate in ethanol (EtOH) at 0°C. The mixture is then heated to reflux for 17 hours, followed by cooling to room temperature and quenching with saturated aqueous ammonium chloride (NH4Cl) .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reduction reactions with appropriate scaling of reagents and reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions: (5-Bromopyridine-2,3-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of pyridine derivatives.
Substitution: Formation of substituted pyridine compounds.
Applications De Recherche Scientifique
Chemistry: (5-Bromopyridine-2,3-diyl)dimethanol is used as a building block in the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis .
Biology and Medicine: The compound is used in the development of pharmaceuticals and biologically active molecules. Its structural properties make it a valuable intermediate in the synthesis of potential drug candidates .
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials .
Mécanisme D'action
The mechanism of action of (5-Bromopyridine-2,3-diyl)dimethanol is primarily related to its ability to undergo various chemical transformations. The presence of the bromine atom and hydroxymethyl groups allows it to participate in a wide range of reactions, making it a versatile intermediate in chemical synthesis . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparaison Avec Des Composés Similaires
2,3-Diamino-5-bromopyridine: Used in the preparation of heterocyclic compounds.
5-Bromo-3-hydroxymethyl-pyridin-2-yl-methanol: Similar structural properties and applications.
Uniqueness: (5-Bromopyridine-2,3-diyl)dimethanol is unique due to the presence of two hydroxymethyl groups at the 2 and 3 positions of the pyridine ring, which provides distinct reactivity and versatility in chemical synthesis .
Propriétés
IUPAC Name |
[5-bromo-2-(hydroxymethyl)pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c8-6-1-5(3-10)7(4-11)9-2-6/h1-2,10-11H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJUHQDWZRFCAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CO)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00738957 | |
| Record name | (5-Bromopyridine-2,3-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00738957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356330-71-6 | |
| Record name | (5-Bromopyridine-2,3-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00738957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5-Chloro-2-methoxyphenyl)-2-(10-(4-(2-hydroxyethyl)piperazine-1-carbonyl)-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B578484.png)






![6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid methyl ester](/img/structure/B578495.png)




![2-Oxa-6-azaspiro[3.3]heptane oxalate](/img/structure/B578506.png)
![8-Oxa-3-azabicyclo[3.2.1]octane-4-thione](/img/structure/B578507.png)
